

Spectroscopic Profile of 3,4,5-Trichloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4,5-Trichloroaniline**

Cat. No.: **B147634**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-trichloroaniline**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with representative experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for **3,4,5-trichloroaniline** is $C_6H_4Cl_3N$, with a molecular weight of 196.46 g/mol. [1] The spectroscopic data presented below are crucial for the unequivocal identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **3,4,5-Trichloroaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0 - 7.2	Singlet	2H	Aromatic H
~3.8 - 4.4	Broad Singlet	2H	-NH ₂

Table 2: ^{13}C NMR Spectroscopic Data for **3,4,5-Trichloroaniline**

Chemical Shift (δ) ppm	Assignment
~147.6	C-NH ₂
~134.0	C-Cl
~120.0	C-H
~115.0	C-Cl

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3,4,5-Trichloroaniline**

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3500	Medium	N-H stretch (asymmetric)
3300 - 3400	Medium	N-H stretch (symmetric)
1600 - 1650	Strong	N-H bend
1400 - 1500	Strong	C=C aromatic ring stretch
1000 - 1250	Strong	C-N stretch
700 - 900	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3,4,5-Trichloroaniline**

m/z	Relative Intensity	Assignment
195	High	[M] ⁺ (Molecular ion with ³⁵ Cl ₃)
197	High	[M+2] ⁺ (Isotopic peak due to one ³⁷ Cl)
199	Medium	[M+4] ⁺ (Isotopic peak due to two ³⁷ Cl)
160	Medium	[M-Cl] ⁺
125	Medium	[M-2Cl] ⁺
90	Low	[M-3Cl] ⁺

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for solid aromatic compounds like **3,4,5-trichloroaniline**.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of solid **3,4,5-trichloroaniline** is weighed and transferred to a clean, dry NMR tube.
- About 0.6-0.7 mL of deuterated chloroform (CDCl₃) is added to the tube to dissolve the sample.
- The sample is agitated, for instance by sonication, to ensure complete dissolution.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Parameters:

- Spectrometer: 400 MHz NMR Spectrometer

- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm

^{13}C NMR Spectroscopy Parameters:

- Spectrometer: 100 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Proton-decoupled
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay: 2.0 s

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

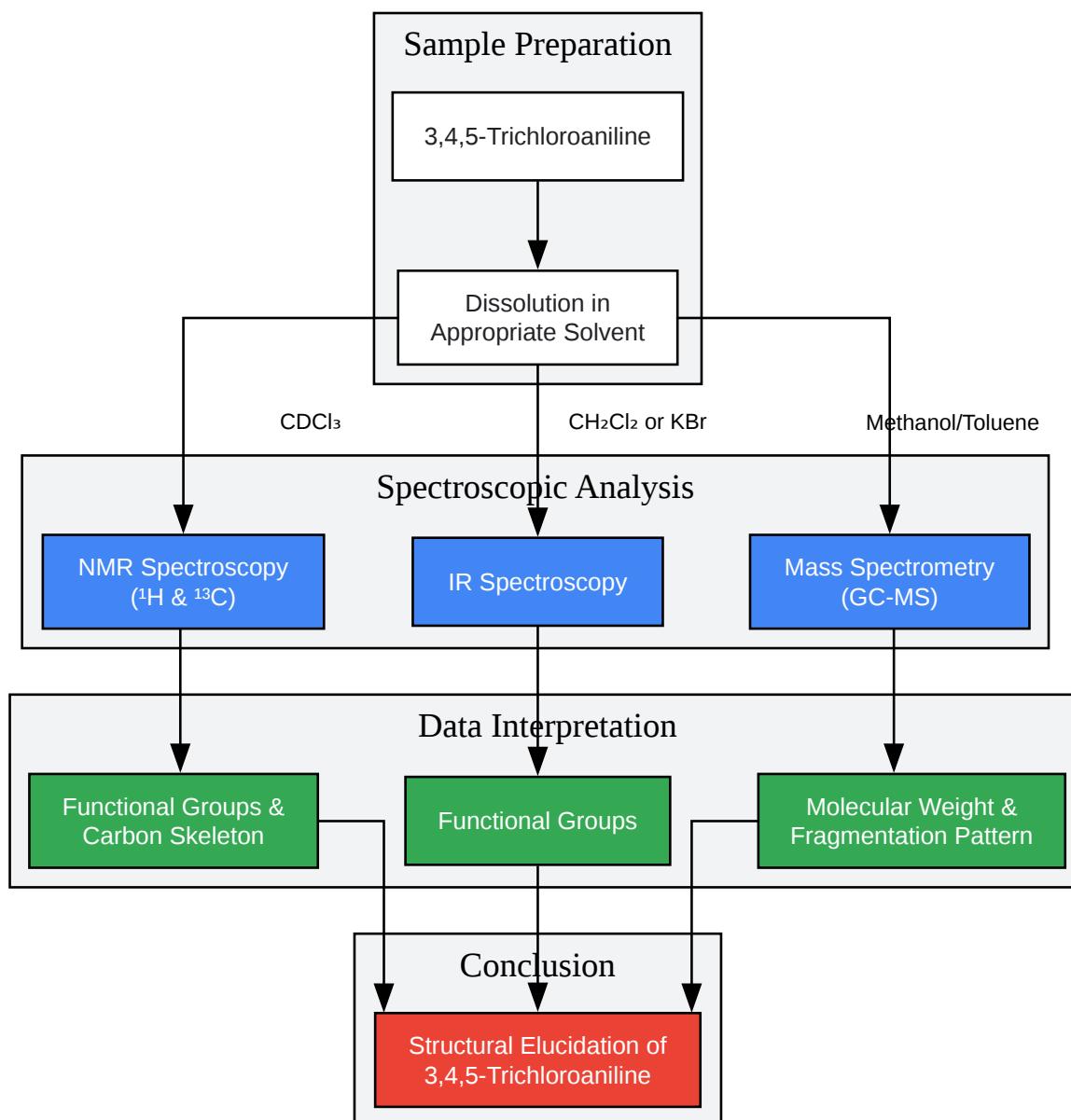
- A small amount (around 50 mg) of **3,4,5-trichloroaniline** is dissolved in a volatile solvent like methylene chloride.[1]
- A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[1]
- The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]

FTIR Spectrometer Parameters:

- Technique: Attenuated Total Reflectance (ATR) or Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:


- A dilute solution of **3,4,5-trichloroaniline** is prepared in a suitable solvent such as methanol or toluene.

GC-MS Parameters:

- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C
- Oven Program: Start at 70°C, ramp to 280°C at 10°C/min.
- Carrier Gas: Helium
- Mass Spectrometer: Electron Ionization (EI) at 70 eV
- Mass Range: 40-400 amu

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **3,4,5-trichloroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic identification of **3,4,5-trichloroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,4,5-Trichloroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147634#spectroscopic-data-nmr-ir-ms-of-3-4-5-trichloroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com